REACTION_CXSMILES
|
[H-].[Na+].CS(C)=O.Cl.[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=1[Cl:16].Cl[C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:30][CH3:31])=[C:25]([O:28][CH3:29])[CH:26]=2)[N:21]=[CH:20][CH:19]=1>O>[Cl:16][C:10]1[CH:11]=[C:12]([O:15][C:18]2[C:27]3[C:22](=[CH:23][C:24]([O:30][CH3:31])=[C:25]([O:28][CH3:29])[CH:26]=3)[N:21]=[CH:20][CH:19]=2)[CH:13]=[CH:14][C:9]=1[NH2:8] |f:0.1,3.4|
|
Name
|
|
Quantity
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0.72 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
1.61 g
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Type
|
reactant
|
Smiles
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Cl.NC1=C(C=C(C=C1)O)Cl
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=NC2=CC(=C(C=C12)OC)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 50° C. for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was then cooled to room temperature
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Type
|
STIRRING
|
Details
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the mixture was stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
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STIRRING
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Details
|
the mixture was stirred at 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
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Type
|
WASH
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Details
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The chloroform layer was then washed with a saturated aqueous sodium hydrogencarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
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was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
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The solvent was removed by distillation under the reduced pressure, and methanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was collected by suction filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)OC1=CC=NC2=CC(=C(C=C12)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |